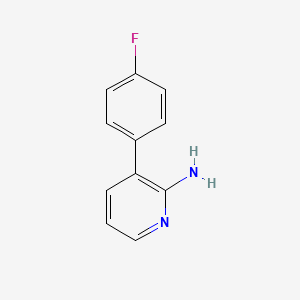

3-(4-Fluorophenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAUNBIPXTHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299761 | |

| Record name | 3-(4-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-67-1 | |

| Record name | 3-(4-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyridin 2 Amine Scaffold in Medicinal and Synthetic Chemistry Research

The pyridin-2-amine moiety is a privileged scaffold in drug discovery and a versatile building block in organic synthesis. rsc.orgrsc.org A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. Pyridine (B92270) and its derivatives are found in over 7,000 existing drug molecules and are key components in many vitamins and alkaloids. rsc.orgresearchgate.net The simple, low molecular weight nature of 2-aminopyridine (B139424) makes it an ideal starting material for creating diverse and complex molecules with a wide range of pharmacological activities. rsc.org

The pyridine ring, an isostere of benzene (B151609), can be readily functionalized, allowing for the systematic modification of a molecule's properties to enhance its therapeutic potential. rsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a drug to its target protein. nih.gov The amino group at the 2-position provides another site for chemical modification, further expanding the chemical space that can be explored from this scaffold. rsc.org

Strategic Importance of Fluorine Substitution in Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. numberanalytics.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.gov The substitution of hydrogen with fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.comrsc.org

The C-F bond is the strongest single bond in organic chemistry, which makes it resistant to metabolic cleavage. nih.gov This increased metabolic stability can lead to a longer duration of action for a drug. Furthermore, the presence of fluorine can block sites of metabolic oxidation, a common pathway for drug deactivation. nih.gov Fluorine's high electronegativity can also influence the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and ability to interact with its biological target. selvita.comcambridgemedchemconsulting.com The small size of the fluorine atom means that its introduction often does not create significant steric hindrance, allowing it to be used as a bioisostere for a hydrogen atom. nih.govsci-hub.se A bioisostere is a substituent that can replace another with similar physical and chemical properties, often leading to improved biological activity. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mst.dk These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized. nih.gov

Comparative Molecular Similarity Analysis (CoMSIA) is a 3D-QSAR technique that builds a model by comparing the molecular fields of a set of aligned compounds. frontiersin.org For a series of 3-(4-Fluorophenyl)pyridin-2-amine analogs, a CoMSIA model would be developed to relate differences in their biological activity to variations in five key physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov

The results are visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to improve or decrease activity. srce.hrnih.gov For example, a green contour in the steric field indicates that adding a bulky group in that region would enhance activity, while a yellow contour suggests a bulky group would be detrimental. frontiersin.org A robust CoMSIA model, validated by statistical parameters like a high cross-validated correlation coefficient (Q²) and predictive R² (R²pred), can effectively guide the structural optimization of these inhibitors. frontiersin.orgnih.gov

| CoMSIA Field | Contour Color (Typical) | Interpretation for Favorable Region | Interpretation for Unfavorable Region |

|---|---|---|---|

| Steric | Green | Bulkier groups are favored | Yellow: Bulkier groups are disfavored |

| Electrostatic | Blue | Positive charge is favored | Red: Negative charge is favored |

| Hydrophobic | Yellow/White | Hydrophobic groups are favored | Gray/Purple: Hydrophilic groups are favored |

| H-Bond Donor | Cyan | H-bond donors are favored | Purple: H-bond donors are disfavored |

| H-Bond Acceptor | Magenta/Purple | H-bond acceptors are favored | Red/Orange: H-bond acceptors are disfavored |

Multiple Linear Regression (MLR) is a statistical method used to develop a 2D-QSAR model by creating a linear equation that correlates biological activity with various calculated molecular descriptors. researchgate.net Topological descriptors are numerical values derived from the molecular graph representation of a compound, quantifying aspects like size, shape, branching, and connectivity. chemmethod.comchemmethod.com

For a series of compounds related to this compound, an MLR model might look like: pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

The descriptors in the model could include topological indices such as the Wiener index (related to molecular size), Randić connectivity indices (related to branching), and GETAWAY descriptors (Geometry, Topology, and Atom-Weight Assembly). nih.govchemmethod.com The quality and stability of the resulting model are assessed using statistical metrics like the correlation coefficient (R²), the cross-validation coefficient (Q²), and the Variance Inflation Factor (VIF) for each descriptor to ensure they are not inter-correlated. researchgate.net

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Molecular size and composition |

| Topological | Wiener Index, Randić Index | Molecular branching, connectivity, and shape chemmethod.com |

| Geometrical (3D) | GETAWAY Descriptors | Three-dimensional molecular geometry and atom distribution nih.gov |

| Physicochemical | MlogP, Polar Surface Area (PSA) | Lipophilicity and polarity nih.gov |

A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net For this compound, a pharmacophore model would likely consist of:

A hydrogen bond donor feature (from the 2-amino group).

A hydrogen bond acceptor feature (from the pyridine (B92270) nitrogen).

A hydrophobic or aromatic feature (representing the 4-fluorophenyl ring).

Once a validated pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.govscispace.com In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore's features and spatial constraints. scispace.com This approach allows for the rapid identification of structurally diverse compounds that are likely to be active at the same biological target, providing new starting points for drug discovery programs.

| Pharmacophoric Feature | Molecular Moiety in Ligand | Importance |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino Group (-NH2) | Crucial for hinge region binding in kinases |

| Hydrogen Bond Acceptor | Pyridine Nitrogen Atom | Provides directional interaction and specificity |

| Aromatic/Hydrophobic Ring | 4-Fluorophenyl Group | Occupies hydrophobic pocket, enhances affinity |

| Aromatic Ring | Pyridine Ring | Core scaffold, participates in stacking interactions |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Substitution Pattern on Biological Activity

In studies of related pyrazolopyrimidine compounds, a 3-(4-fluoro)phenyl group was found to be highly effective for anti-mycobacterial activity. mdpi.com This suggests that the para-position for the fluorine atom, as in the title compound, is often favorable. The substitution of fluorine at a metabolic "soft spot" can block oxidative metabolism due to the high strength of the C-F bond compared to a C-H bond, thereby increasing the molecule's stability and half-life. tandfonline.comacs.orgnih.gov

Electronic Effects and Their Impact on Bioavailability

The fluorine atom is the most electronegative element, and its introduction into the phenyl ring of 3-(4-Fluorophenyl)pyridin-2-amine has profound electronic effects. tandfonline.com This strong electron-withdrawing property can alter the pKa (acidity/basicity) of nearby functional groups, which in turn influences the molecule's pharmacokinetic properties. nih.govacs.org

Specifically, fluorination can reduce the basicity of the aminopyridine moiety, which can be advantageous for bioavailability. tandfonline.com A lower pKa can lead to better absorption and cell penetration, as the molecule is less likely to be protonated and charged under physiological conditions. nih.gov Judicious use of fluorine can thus adjust the physicochemical properties to enhance the bioavailability of amine-containing drugs. nih.gov Furthermore, the increased lipophilicity conferred by fluorine can also improve the absorption of drug candidates. nih.govnih.gov

Modulation of Target Affinity and Selectivity

The fluorine atom plays a significant role in how a molecule binds to its biological target. While its small size means it often acts as a mimic for a hydrogen atom, causing minimal steric hindrance, its unique electronic properties can significantly alter binding interactions. tandfonline.com In some kinase inhibitors, for example, a fluorine atom at a specific position can increase the binding affinity for the target enzyme by several folds. tandfonline.com

In a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a fluorophenyl moiety next to a piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Different regioisomers of fluorinated compounds can exhibit varied potencies. For instance, in gefitinib (B1684475) analogs, a 2-fluoro substituent resulted in a potent inhibitor, while a 6-fluoro-substituted compound was weaker, demonstrating the critical influence of the fluorine's position on target affinity. acs.org

Role of Pyridine (B92270) Ring Substitution on the Biological Profile

The pyridine ring is a common heterocycle in approved drugs, valued for its ability to modulate lipophilicity, improve aqueous solubility, and form hydrogen bonds. nih.gov Substitutions on the pyridine ring of the 3-aryl-2-aminopyridine core are crucial for biological activity.

In a study of ALK2 inhibitors with a 3,5-diaryl-2-aminopyridine structure, various substitutions were explored. It was found that modifying the pyridine ring, for instance by introducing a methyl group at the 6-position, could lead to inactivity, likely due to steric hindrance that prevents proper binding to the target. tandfonline.comacs.org Conversely, substitutions at other positions can be tuned to enhance potency. For example, in a series of PI3K inhibitors, specific substitutions on a related heterocyclic system were found to be optimal for cellular activity. nih.gov The electronic nature of the pyridine ring itself, being electron-deficient, influences its reactivity and interactions compared to a simple benzene (B151609) ring. pearson.comuoanbar.edu.iq

Significance of the Amino Group and its Derivatization for Activity

The 2-amino group on the pyridine ring is a key functional group that is often essential for the biological effect of this class of compounds. tandfonline.com It frequently acts as a hydrogen bond donor, anchoring the molecule into the active site of a target protein, such as the hinge region of a kinase.

Derivatization of this amino group can have a profound impact on activity. In many cases, replacing or heavily modifying this group results in a significant loss of potency. tandfonline.com However, in some contexts, derivatization is a viable strategy to modulate properties. For instance, N-aryl-2-aminopyridines are widely used as substrates for creating more complex indole (B1671886) derivatives through catalytic reactions, indicating the amino group's role as a synthetic handle for diversification. rsc.org The process of derivatization itself, often involving techniques like silylation or acetylation, is a standard method to alter the polarity and volatility of amino groups for analytical purposes, highlighting their reactive nature. researchgate.netsigmaaldrich.comnih.govactascientific.com

Regioisomeric Effects on Inhibitory Potency and Selectivity

The relative positions of the functional groups on the pyridine and phenyl rings (regioisomerism) can dramatically affect a compound's inhibitory potency and selectivity. For the (fluorophenyl)pyridin-2-amine core, changing the substitution pattern can alter the molecule's shape and electronic distribution, leading to different interactions with the target.

For example, comparing 2-, 3-, and 4-aminopyridine (B3432731) derivatives reveals distinct biological profiles. 4-Aminopyridine is known to be an inhibitor of hERG channels, with an estimated IC50 of 3.83 mM. nih.gov In a different study on PPARγ modulators, replacing a 2-pyridyl group with a 3- or 4-pyridyl group significantly altered the activity profile, with the resulting compounds requiring further modification to achieve the desired intermediate agonist activity. nih.gov Similarly, studies on c-Met kinase inhibitors based on a related scaffold showed that the specific arrangement of the aniline (B41778) and pyridine-like moieties was critical for potent inhibition. researchgate.net These examples underscore that even subtle changes in the isomeric structure can lead to substantial differences in pharmacological outcomes.

Impact of Physicochemical Descriptors on Pharmacological Behavior

Key physicochemical properties such as lipophilicity (fat-solubility) and basicity are major drivers of a drug's pharmacological behavior, including absorption, distribution, metabolism, excretion (ADME), and potential off-target effects like hERG channel inhibition.

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance membrane permeation and cell penetration. tandfonline.comnih.gov However, excessively high lipophilicity can sometimes be detrimental. nih.gov

Basicity: The basicity of the aminopyridine nitrogen is a critical factor. Fluorine's electron-withdrawing nature can reduce this basicity, which can improve bioavailability. tandfonline.comnih.gov

hERG Inhibition: Inhibition of the hERG potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias. This off-target effect is often linked to specific physicochemical properties. High affinity binding to the hERG channel is associated with hydrophobic and aromatic features in a molecule. nih.gov For instance, the potency of hERG channel blockers often correlates with hydrophobicity. nih.gov While 4-aminopyridine shows hERG inhibition, its potency is relatively low (in the millimolar range), suggesting a lower risk at therapeutic concentrations. nih.gov By carefully tuning descriptors like lipophilicity and basicity through structural modifications, for example by selecting specific regioisomers or adding polar groups, the risk of hERG inhibition can be mitigated.

The following table summarizes the inhibitory activity of different aminopyridine-related compounds, illustrating the principles discussed.

| Compound/Analog Type | Target | Activity (IC50) | Key Finding |

| 4-Aminopyridine | hERG Channel | 3.83 mM nih.gov | A regioisomer shows low-potency hERG inhibition. |

| 3-methoxy-5-methyl 4-pyridine derivative (2g) | PPARγ | EC50 < 30 nM nih.gov | Potent but had full agonist activity, showing the effect of pyridine substitution. |

| 3-(4-fluoro)phenyl pyrazolopyrimidine analog | M. tuberculosis | Potent activity mdpi.com | The 4-fluoro-phenyl group is a favorable substituent for biological activity. |

| RIPK2 Inhibitor (10w) | RIPK2 | 0.6 nM nih.gov | High potency and selectivity achieved through optimization of a related scaffold. |

Biological and Pharmacological Investigations of 3 4 Fluorophenyl Pyridin 2 Amine and Its Analogs

Evaluation of Anticancer Activities

The quest for novel and more effective anticancer agents has led researchers to investigate the cytotoxic potential of 3-(4-Fluorophenyl)pyridin-2-amine analogs against various human cancer cell lines. These studies have not only assessed their ability to kill cancer cells but have also delved into the underlying molecular mechanisms.

In Vitro Cytotoxicity Screening Against Human Cancer Cell Lines

A substantial body of research has been dedicated to the synthesis and in vitro cytotoxic evaluation of derivatives based on the aminopyridine and related heterocyclic scaffolds. These compounds have demonstrated a wide range of potencies against a panel of human cancer cell lines.

For instance, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their anticancer activity using an MTT assay. researchgate.net Among the synthesized compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide exhibited significant cytotoxicity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net

Similarly, a series of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were evaluated for their anti-proliferative activity. Pyridine-thiourea precursor (1a) and a pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) showed excellent activity against the HEp-2 (laryngeal carcinoma) cell line with IC50 values of 7.5 µg/mL and 5.9 µg/mL, respectively. nih.gov Another derivative, 13a, was notably active against the HepG2 (liver carcinoma) cell line with an IC50 of 9.5 µg/mL. nih.gov

Further studies on 4-aminopyrazolo[3,4-d]pyrimidine derivatives revealed potent activity against renal cancer cell lines. nih.govrsc.org Compound 12c, in particular, demonstrated an IC50 value of 0.87 μM against the UO-31 renal cancer cell line, proving more potent than the standard drugs sunitinib (B231) and sorafenib (B1663141) in this assay. rsc.org Pyrano[3,2-c]pyridine derivatives also showed dose- and time-dependent inhibition of MCF-7 breast cancer cells, with 4-CP.P having an IC50 of 60 µM after 24 hours. nih.gov

The cytotoxic effects of various analogs are summarized in the interactive table below.

In Vitro Cytotoxicity of this compound Analogs

| Compound/Analog Series | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 µM | researchgate.net |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 µM | researchgate.net |

| Pyridine-thiourea precursor (1a) | HEp-2 | 7.5 µg/mL | nih.gov |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) | HEp-2 | 5.9 µg/mL | nih.gov |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole derivative (13a) | HepG2 | 9.5 µg/mL | nih.gov |

| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) | UO-31 (Renal) | 0.87 µM | rsc.org |

| 4-CP.P (pyrano[3,2-c]pyridine) | MCF-7 (Breast) | 60 µM | nih.gov |

Mechanistic Studies of Cancer Cell Death (e.g., Vacuole Induction, Methuosis)

Beyond simply measuring cytotoxicity, researchers have investigated how these compounds induce cancer cell death. One such non-apoptotic cell death mechanism is methuosis, characterized by the accumulation of fluid-filled vacuoles derived from macropinosomes. nih.gov While direct studies on this compound are limited, related structures have been shown to induce this form of cell death. For example, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) was found to induce methuosis in glioblastoma cells. nih.gov

Other analogs have been shown to trigger apoptosis, or programmed cell death. A study on pyrano[3,2-c]pyridine derivatives demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by observing an increase in the sub-G1 cell population and the externalization of phosphatidylserine, both hallmarks of apoptosis. nih.gov Similarly, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, was found to induce cell death in colon cancer cells by activating the intrinsic apoptotic pathway. mdpi.com This involved cell cycle arrest at the G2 phase and the activation of caspases, which are key executioner proteins in the apoptotic cascade. mdpi.com

Inhibition of Specific Kinase Targets (e.g., c-Met, BRAF, CHK1)

Protein kinases are crucial regulators of cell signaling pathways and are often deregulated in cancer, making them attractive drug targets. Analogs of this compound have been investigated as inhibitors of several cancer-related kinases.

The c-Met receptor tyrosine kinase, for example, is a known target. Pyrimidodiazepine derivatives have shown significant activity as c-Met kinase inhibitors. nih.gov One study identified a compound, AM7, that binds to c-Met in a novel way, targeting an inactive conformation of the kinase. nih.gov This compound was effective against both wild-type and several mutant forms of c-Met, inhibiting its signaling in cell lines and tumor growth in xenograft models. nih.gov

Furthermore, a series of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were designed and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), two other important targets in cancer therapy. nih.gov The development of kinase inhibitors based on the pyrimidine (B1678525) scaffold is a very active area of research. nih.gov

Anti-Inflammatory Potential and Underlying Mechanisms

Chronic inflammation is a known driver of many diseases, including cancer. The anti-inflammatory properties of pyridine (B92270) and pyrimidine derivatives have therefore been a subject of interest. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov

A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against both COX-1 and COX-2 enzymes. nih.gov One compound in this series, 3f, was found to be twice as selective for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Molecular docking studies revealed that this compound binds to the COX-2 active site in a manner similar to the selective COX-2 inhibitor, celecoxib. nih.gov Similarly, new derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net

Anti-Inflammatory Activity of Analogs

| Compound Series | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 µmol/L | nih.gov |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-2 | 9.2 µmol/L | nih.gov |

Antimicrobial and Antiviral Efficacy

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for conferring a range of therapeutic properties, including antimicrobial and antiviral activities. nih.govnih.gov The structural versatility of pyridine derivatives allows for fine-tuning of their biological effects against various pathogens. nih.gov

Investigation of Antibacterial Properties

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. nih.gov Derivatives of this compound have been explored for this purpose. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae. nih.gov The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity. nih.gov

In another study, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were evaluated against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com Several of the synthesized compounds displayed moderate antibacterial activity against the tested species. japsonline.com For example, pyrazolo[3,4-b]pyridine derivatives showed moderate activity against B. subtilis, with inhibition zones ranging from 12-14 mm. japsonline.com

Antibacterial Activity of Pyridine Analogs

| Compound Series | Bacterial Strain | Activity (Inhibition Zone / MIC) | Reference |

|---|---|---|---|

| 3-(pyridin-3-yl)-2-oxazolidinones (21b, 21d, 21f) | Gram-positive bacteria | Strong activity, similar to linezolid | nih.gov |

| Pyrazolo[3,4-b]pyridines (6a, 6b, 6c, 6d, 6g, 6h) | Bacillus subtilis | Moderate (IZ: 12-14 mm) | japsonline.com |

| Pyrazolo[3,4-b]pyridines (6b) | Staphylococcus aureus | Moderate (IZ: 12 mm) | japsonline.com |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one (110a) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity | nih.gov |

Antimalarial Activity Assessment

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. beilstein-journals.org The urgent need for new antimalarial agents has driven research into novel chemical scaffolds, including 1,2,4-triazolo[4,3-a]pyrazines. beilstein-journals.orgnih.gov These compounds are believed to act by disrupting the function of P. falciparum ATP4 (PfATP4), a crucial ion pump for the parasite. beilstein-journals.orgnih.gov

In a study exploring the amination of a 5-chloro-3-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold, a library of new amine analogs was synthesized and screened for antimalarial activity against the P. falciparum 3D7 strain. beilstein-journals.org The research revealed that tertiary alkylamine derivatives exhibited notable antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org Encouragingly, some of these compounds demonstrated no toxicity against the human embryonic kidney cell line HEK293 at concentrations up to 80 µM. beilstein-journals.org

Another area of investigation has focused on 4-aminoquinoline-based compounds, which are known for their antimalarial properties. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the 7-chloro and 4-amino groups for their mechanism of action, which involves inhibiting hemozoin formation and accumulating in the parasite's food vacuole. nih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) core with other heterocyclic systems, such as pyrazole, have also been explored. For instance, a series of 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives were synthesized and evaluated for their antiplasmodial activity. nih.gov

Furthermore, research into 2-arylvinylquinolines has identified several metabolically stable compounds that act rapidly against the asexual blood-stage of the parasite. nih.gov The most promising of these also showed potential to block transmission of the parasite. nih.gov

While direct antimalarial data for this compound is not extensively detailed in the provided context, the activity of its structural analogs and related heterocyclic compounds underscores the potential of this chemical class in the development of new antimalarial drugs. The table below summarizes the antimalarial activity of selected analog compounds.

Table 1: Antimalarial Activity of Selected Analogs

| Compound Class | Target/Mechanism | Key Findings |

|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyrazine Analogs | PfATP4 Dysregulation | Tertiary alkylamine derivatives showed IC50 values of 9.90-23.30 µM against P. falciparum 3D7. beilstein-journals.org |

| 4-Aminoquinoline-based Hybrids | Hemozoin Formation Inhibition | Essential for combating malaria, with ongoing development of hybrid molecules. nih.gov |

Antiviral Activity (e.g., SARS-CoV-2 Protease Inhibition)

The emergence of viral pathogens like SARS-CoV-2 has accelerated the search for effective antiviral therapies. nih.govnih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for drug development. nih.govnih.govacs.org

Research into inhibitors of SARS-CoV-2 Mpro has explored various chemical scaffolds, including those containing pyridine moieties. nih.govresearchgate.net Peptidomimetic covalent inhibitors have shown significant promise. For example, two such inhibitors with an aldehyde warhead demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro with IC50 values of 53 nM and 40 nM, and also exhibited antiviral activity in Vero E6 cells. nih.gov The 3-fluorophenyl group in one of these inhibitors was found to form important hydrophobic interactions within the S2 pocket of the enzyme. nih.gov

The design of novel inhibitors often focuses on leveraging interactions with specific sites within the enzyme's binding pocket. nih.gov The active site of Mpro has four main pockets (S1, S2, S4, and S1') and a solvent-exposed S3 site. nih.gov Some dipeptide inhibitors have been engineered to interact with the S3 site, leading to high efficacy in Mpro inhibition. nih.gov

Pyridine derivatives have been widely investigated for their broad-spectrum antiviral activities against various viruses, including HIV, HCV, and influenza viruses. nih.gov The mechanisms of action are diverse, ranging from inhibiting viral enzymes like reverse transcriptase and polymerase to interfering with viral entry and replication cycles. nih.gov For instance, Favipiravir, a pyrazine (B50134) carboxamide derivative, is an approved antiviral drug that acts as an inhibitor of viral RNA-dependent RNA polymerase. actanaturae.ru

While specific studies on the direct SARS-CoV-2 protease inhibition by this compound were not found, the proven antiviral potential of pyridine-containing compounds and the role of fluorophenyl groups in binding to the protease suggest that this compound and its analogs are worthy of further investigation as potential antiviral agents.

Table 2: Antiviral Activity of Related Compounds

| Compound/Analog Class | Viral Target | Key Findings |

|---|---|---|

| Peptidomimetic Aldehyde Inhibitors | SARS-CoV-2 3CLpro | IC50 values of 53 nM and 40 nM; 3-fluorophenyl group interacts with the S2 pocket. nih.gov |

| Dipeptide Mpro Inhibitors | SARS-CoV-2 Mpro (S3 site) | Engineered to interact with the S3 site, showing high inhibitory efficacy. nih.gov |

| Pyridine Derivatives | Various Viral Targets | Broad-spectrum antiviral activity through multiple mechanisms. nih.gov |

Inhibition and Modulation of Other Key Biological Targets

Beyond their antimicrobial activities, this compound and its analogs have been shown to interact with a variety of other important biological targets, highlighting their potential for treating a wider range of diseases.

Mycobacterial ATP Synthase Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action. nih.gov Mycobacterial ATP synthase, an essential enzyme for energy production in mycobacteria, has been validated as a promising drug target. nih.govnih.govfrontiersin.orgnih.gov

Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of mycobacterial ATP synthase. nih.gov In one study, a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized. nih.gov The most effective analogs contained a 3-(4-fluoro)phenyl group, demonstrating potent in vitro inhibition of M. tuberculosis growth. nih.gov These compounds are suggested to bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov

Another class of compounds, the imidazopyridines, have also been shown to inhibit mycobacterial growth by depleting ATP levels, likely through the inhibition of QcrB, a component of the electron transport chain. researchgate.net Furthermore, squaramide derivatives, such as SQ31f, are potent inhibitors of mycobacterial ATP synthase, binding to a previously unknown site in the enzyme's proton-conducting channel. nih.govnih.gov

These findings collectively indicate that the this compound scaffold and its analogs can be effectively incorporated into molecules that target mycobacterial energy metabolism, offering a promising avenue for the development of new anti-TB drugs.

Table 3: Inhibition of Mycobacterial ATP Synthase by Analogs

| Compound Class | Target | Key Findings |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP Synthase | 3-(4-fluoro)phenyl group contributes to potent in vitro M. tb growth inhibition. nih.gov |

| Imidazopyridines | QcrB (Electron Transport Chain) | Deplete ATP levels, leading to inhibition of mycobacterial growth. researchgate.net |

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

Human equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides and their analogs across cell membranes, playing a vital role in nucleotide synthesis and the efficacy of certain chemotherapeutic agents. nih.govanu.edu.auresearchgate.net They also regulate extracellular adenosine (B11128) levels, influencing various physiological processes. nih.govanu.edu.au There are four subtypes of ENTs (ENT1-4), and developing selective inhibitors for these transporters is of significant pharmacological interest. nih.govanu.edu.aunih.gov

A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an inhibitor of both ENT1 and ENT2. nih.govanu.edu.aunih.gov Notably, FPMINT displays a 5- to 10-fold greater selectivity for ENT2 over ENT1 and acts in an irreversible and non-competitive manner. nih.govanu.edu.au

Structure-activity relationship studies on FPMINT analogs have provided insights into the structural requirements for ENT inhibition. nih.gov Modifications to the N-naphthalene and fluorophenyl moieties of FPMINT resulted in analogs with varying potencies and selectivities for ENT1 and ENT2. nih.gov For example, some analogs were found to be selective inhibitors of ENT1, while others retained the preference for ENT2. nih.gov

Dipyridamole analogs have also been investigated as ENT inhibitors, with some showing high potency and selectivity for hENT4. nih.gov These findings highlight the potential for developing subtype-selective ENT inhibitors based on scaffolds related to this compound for applications in cardiovascular diseases and cancer therapy. nih.govanu.edu.au

Table 4: Inhibition of Human Equilibrative Nucleoside Transporters by Analogs

| Compound/Analog Class | Target | Key Findings |

|---|---|---|

| FPMINT | ENT1 and ENT2 | Irreversible, non-competitive inhibitor with 5-10 fold selectivity for ENT2. nih.govanu.edu.au |

| FPMINT Analogs | ENT1 and ENT2 | Modifications to the core structure yield varying potencies and selectivities for ENT1 and ENT2. nih.gov |

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. guidetopharmacology.org The mGlu4 receptor, in particular, has emerged as a potential therapeutic target for Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGlu4 can enhance the receptor's response to its endogenous ligand, glutamate, offering a promising strategy for normalizing basal ganglia circuitry in Parkinson's patients. nih.gov

Research has led to the discovery of potent and selective mGlu4 PAMs. nih.gov One such compound, VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), evolved from a picolinamide (B142947) scaffold and demonstrated suitable in vivo pharmacokinetic properties. nih.gov

The development of mGlu4 PAMs has involved the exploration of various chemical scaffolds. For example, modifications to the early mGlu4 PAM, PHCCC, led to more potent and selective compounds. nih.gov A group of 1,2,4-oxadiazole (B8745197) derivatives has also been identified as mGlu4 PAMs with antipsychotic-like properties. nih.gov

While direct modulation of mGlu4 by this compound is not specified, the structural similarities to known mGlu4 PAMs, such as the presence of a substituted phenyl ring and a nitrogen-containing heterocycle, suggest that this compound and its analogs could be promising candidates for development as modulators of this important receptor.

Table 5: Modulation of Metabotropic Glutamate Receptor 4 by Analogs

| Compound/Analog Class | Target | Key Findings |

|---|---|---|

| VU0418506 | mGlu4 PAM | Potent and selective mGlu4 PAM with good in vivo pharmacokinetic properties. nih.gov |

| 1,2,4-Oxadiazole Derivatives | mGlu4 PAM | Displayed mGlu4 positive allosteric modulatory activity and antipsychotic-like properties. nih.gov |

Lead Optimization Strategies in Drug Discovery

The development of clinically viable drug candidates from a lead compound, such as one based on the this compound core, is a meticulous process of structural modification to enhance desired pharmacological properties while minimizing undesirable ones. This lead optimization phase is critical for translating a promising chemical entity into a therapeutic agent.

Preclinical Characterization and Efficacy Studies

The preclinical evaluation of novel chemical entities is fundamental to establishing their therapeutic potential. For analogs of this compound, this involves a battery of in vitro and in vivo studies to determine their biological activity and efficacy in relevant disease models.

A notable example is the development of a novel series of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors. nih.gov The optimization of this series led to the identification of compound CCT244747, a potent and highly selective CHK1 inhibitor. nih.gov This compound demonstrated the ability to modulate the DNA damage response pathway in human tumor xenografts and exhibited antitumor activity both in combination with genotoxic chemotherapies and as a single agent. nih.gov The preclinical characterization of CCT244747 confirmed its good oral bioavailability and its capacity to induce biomarker modulation and enhance the efficacy of DNA-damaging drugs in various xenograft models. nih.gov

In a different therapeutic area, the mGlu4 positive allosteric modulator (PAM) VU0418506, chemically identified as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, underwent extensive preclinical characterization. nih.gov This compound, which shares a substituted fluorophenyl-aminopyridine-like core, was found to be a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties across three preclinical safety species, highlighting its potential for the treatment of Parkinson's disease. nih.gov

The following table summarizes the preclinical efficacy of a representative analog.

| Compound | Target | In Vivo Model | Efficacy |

| CCT244747 | CHK1 | Human tumor xenografts | Antitumor activity, enhancement of chemotherapy |

Selectivity Profiling and Assessment of Off-Target Interactions

A crucial aspect of lead optimization is ensuring that a drug candidate interacts specifically with its intended target to maximize efficacy and minimize side effects. This is achieved through comprehensive selectivity profiling against a wide range of related and unrelated biological targets.

For kinase inhibitors, selectivity is paramount due to the high degree of structural similarity within the human kinome. The development of pteridin-4(3H)-one based inhibitors of PI3K-C2α illustrates a rigorous approach to selectivity. Through extensive structure-activity relationship (SAR) studies, researchers identified structural features that drive both potency and selectivity for PI3K-C2α over other PI3K isoforms and a broader panel of kinases. acs.org Kinobead profiling experiments for optimized compounds showed remarkable selectivity with no significant off-target kinase inhibition. acs.org

In the development of CHK1 inhibitors based on a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold, selectivity against the closely related kinase CHK2 and other kinases like CDK1 was a key optimization parameter. nih.gov The optimized compound 20 in this series maintained high selectivity for CHK1 (IC50 = 3.2 μM for CHK2 and ~10 μM for CDK1). nih.gov Furthermore, an important aspect of selectivity profiling is the assessment of interactions with channels like the hERG ion channel, which is associated with cardiac toxicity. Efforts were made to minimize hERG inhibition in this series. nih.gov

The table below presents a hypothetical selectivity profile for an analog of this compound.

| Kinase Target | IC50 (nM) |

| Target Kinase A | 10 |

| Related Kinase B | 500 |

| Unrelated Kinase C | >10,000 |

| hERG Channel | >10,000 |

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is essential for predicting clinical efficacy and determining appropriate dosing regimens. PK-PD modeling is a powerful tool used in preclinical development to establish these relationships. nih.gov

For instance, in the development of florfenicol (B1672845) against Pasteurella multocida in ducks, an in vivo PK-PD model was established. nih.gov The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC0–24 h/MIC) was identified as the optimal PK-PD parameter to predict the bactericidal effect. nih.gov For a florfenicol-sensitive strain, an AUC0–24 h/MIC of 108.19 was required for a bactericidal effect in the lung. nih.gov Such models are crucial for optimizing dosage to maximize therapeutic outcomes and minimize the risk of resistance development. nih.gov

The development of TRPV1 antagonists provides another example. A series of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated, and compound 31 demonstrated strong analgesic activity in a formalin test in mice, blocking capsaicin-induced hypothermia in vivo. nih.gov This demonstrates a clear link between the compound's presence and a measurable pharmacodynamic effect.

The table below illustrates a hypothetical PK-PD relationship for an analog of this compound in an oncology setting.

| PK Parameter | PD Endpoint | Relationship |

| Trough Concentration | Tumor Growth Inhibition | A minimum trough concentration of 50 nM is required for >80% tumor growth inhibition. |

| AUC | Biomarker Modulation | A 24-hour AUC of >1000 ng.h/mL leads to significant downstream pathway inhibition. |

Advanced Applications and Future Research Directions

Applications in Materials Science

The inherent properties of the pyridine (B92270) and fluorophenyl groups make 3-(4-Fluorophenyl)pyridin-2-amine an interesting candidate for materials science research, particularly in the realm of organic electronics and photonics.

The electronic and optical properties of substituted aminopyridines are an active area of research. For instance, unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The introduction of substituents, such as the 4-fluorophenyl group in the target compound, can significantly modulate these properties.

Research on related 3-amino-4-arylpyridin-2(1H)-ones has demonstrated that these compounds can possess notable luminescent properties. nih.gov The electronic nature of the substituents on the aryl ring influences the absorption and emission characteristics. For example, the introduction of an acceptor substituent into the pyridine ring of a related compound resulted in a hypsochromic (blue) shift in both absorption and luminescence, along with a decrease in the luminescence quantum yield. nih.gov Conversely, the presence of an electron-donating group led to a bathochromic (red) shift. nih.gov

While specific experimental data for this compound is not extensively available in the reviewed literature, theoretical studies on analogous compounds like N-(4-Chlorophenyl)-3-nitropyridin-2-amine show an almost planar structure, which can facilitate π–π stacking interactions in the solid state, influencing the material's electronic properties. researchgate.net The planarity and potential for intermolecular interactions are crucial for charge transport in organic semiconductor applications.

Table 1: Illustrative Photophysical Properties of Substituted Aminopyridines

| Compound | Absorption Max (λA, nm) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Source |

| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.22 | mdpi.com |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 | mdpi.com |

| 2-(tert-Butylamino)-6-phenylpyridine-3,4-dicarboxylic acid | 270 | 390 | 480 | 0.30 | mdpi.com |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.01 | mdpi.com |

This table presents data for structurally related aminopyridine derivatives to illustrate the range of photophysical properties observed in this class of compounds. Specific data for this compound is a subject for future research.

The development of novel materials for organic light-emitting diodes (OLEDs) is a significant area of materials science. While there is no specific mention in the searched literature of this compound being used in OLEDs, its structural motifs are found in compounds developed for such applications. For example, pyridine derivatives are widely used in the design of emitters for OLEDs. bldpharm.com

The general class of 3-amino-4-arylpyridin-2(1H)-ones has been noted for their luminescent properties, suggesting their potential as luminescent dyes. nih.gov The tunability of their emission spectra through substituent modification is a key advantage in developing materials for specific color emission in OLEDs. The fluorine substituent in this compound can enhance properties like thermal stability and electron-transporting capabilities, which are beneficial for the longevity and efficiency of OLED devices.

Potential in Sensor Technology Development

The structure of this compound incorporates features that are desirable for chemical sensor applications. The pyridine nitrogen and the amine group can act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum, which can be used for detection.

While direct studies on the sensor capabilities of this compound are not available in the reviewed literature, related pyridine-containing compounds have been investigated as fluorescent sensors. For instance, a fluorescent dye based on a 1H-pyrazolo[3,4-b]quinoline core, which contains a pyridine-like structure, was shown to be effective in the detection of various inorganic cations. agropages.com The sensing mechanism was based on the photoinduced electron transfer process being altered upon cation binding. agropages.com Given that unsubstituted pyridin-2-amine has a high quantum yield, it serves as a promising platform for developing fluorescent probes. mdpi.com The synthesis of aminopyridines with specific functionalities for "click and probing" applications has also been explored, highlighting the versatility of this chemical class in sensor development. mdpi.com

Exploration of Agrochemical Applications

Pyridine derivatives are a cornerstone of the agrochemical industry, with many commercial pesticides containing a pyridine ring. nih.gov The introduction of fluorine atoms into agrochemical candidates often leads to enhanced efficacy, altered metabolic stability, and a modified mode of action.

While specific agrochemical testing of this compound is not detailed in the available literature, the general class of functionalized pyridines has been evaluated for insecticidal activity. For example, a study on various pyridine derivatives showed that their toxicity against cowpea aphids varied with the nature of the substituents on the pyridine ring. rsc.org The presence of a chlorophenyl group in some of the tested compounds was found to enhance their insecticidal effectiveness. rsc.org This suggests that the 4-fluorophenyl group in the title compound could also confer significant biological activity.

The development of new agrochemicals is an ongoing field of research, and given the prevalence of the pyridine scaffold in existing products, this compound represents a logical candidate for screening and further investigation.

Role as Ligands and Building Blocks in Complex Organic Syntheses

The 2-aminopyridine (B139424) moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. rsc.orgnih.gov The nitrogen atom of the pyridine ring and the nitrogen of the amino group can chelate to a metal center. These complexes can be utilized as catalysts in a range of organic transformations. For instance, N-aryl-2-aminopyridines are extensively used as substrates in transition metal-catalyzed C-H activation reactions to construct more complex N-heterocycles. rsc.org

The compound this compound can serve as a valuable building block in organic synthesis. The amino group can be readily derivatized, and the aryl-aryl bond offers a site for further functionalization through cross-coupling reactions. The synthesis of various substituted 2-aminopyridines is an active area of research, indicating the importance of these compounds as synthetic intermediates. The presence of the fluorine atom can also influence the reactivity and properties of the resulting larger molecules.

Future Research Trajectories

The analysis of the existing literature reveals several promising avenues for future research on this compound:

Detailed Photophysical Characterization: A thorough investigation of the absorption, emission, and quantum yield of this compound in various solvents is warranted to fully assess its potential as a fluorescent material.

OLED Device Fabrication and Testing: The synthesis of derivatives of this compound and their incorporation into OLED devices as emitters or host materials could lead to the development of new, efficient lighting and display technologies.

Systematic Sensor Studies: A systematic study of the binding of this compound with a range of metal ions and other analytes is needed to explore its potential as a selective and sensitive chemical sensor.

Broad-Spectrum Agrochemical Screening: The compound should be screened against a wide variety of insect pests, fungi, and weeds to determine its potential as a lead compound for new agrochemicals.

Exploration in Catalysis: The synthesis of transition metal complexes with this compound as a ligand and the evaluation of their catalytic activity in various organic reactions could unveil novel and efficient catalytic systems.

Development of Synthetic Methodologies: The development of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for enabling these future research directions.

Design and Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Moiety

The this compound core provides a rich template for synthetic chemists to construct a variety of complex heterocyclic systems. The presence of the reactive amine group and the adaptable pyridine ring allows for a multitude of chemical transformations, leading to the generation of diverse compound libraries.

Researchers have successfully utilized this moiety to synthesize novel fused heterocyclic systems. For instance, derivatives of 2,3-diarylfuro[2,3-b]pyridin-4-amines have been developed as potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation. nih.gov The synthesis of these compounds often involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors.

Another area of active investigation is the incorporation of the this compound scaffold into larger, more complex molecules. This has been demonstrated in the synthesis of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which have shown potential as c-Met kinase inhibitors. nih.gov The synthetic strategies employed highlight the utility of cross-coupling reactions to append various functionalities to the pyridine ring, thereby modulating the biological activity of the resulting compounds.

The development of efficient synthetic routes to access these novel scaffolds is a continuous effort. Photoredox-mediated coupling reactions, for example, have provided a modern and efficient method for the synthesis of substituted 3-fluoropyridines, which can serve as key intermediates. acs.org These advanced synthetic methodologies are crucial for expanding the chemical space around the this compound core.

Exploration of New Biological Targets and Emerging Disease Indications

The inherent structural features of this compound and its derivatives make them attractive candidates for interacting with a range of biological targets, leading to their investigation in various disease contexts.

Initially recognized for their potential in oncology, derivatives of this scaffold are being explored for new therapeutic applications. One such emerging area is in the treatment of pain. Analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which incorporate a modified pyridinyl moiety, have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.gov

Furthermore, the versatility of this chemical framework has led to its evaluation against other important biological targets. For instance, isoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia. nih.gov This highlights the potential of the core structure to be adapted for targeting specific mutations in cancer.

The following table summarizes the biological targets and potential therapeutic indications for various derivatives incorporating the this compound moiety.

| Derivative Class | Biological Target | Potential Disease Indication |

| 2,3-Diarylfuro[2,3-b]pyridin-4-amines | Lck (Lymphocyte-specific protein tyrosine kinase) | Autoimmune diseases, Transplant rejection |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamides | c-Met kinase | Cancer |

| 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide analogs | TRPV1 (Transient receptor potential vanilloid 1) | Pain |

| Isoxazolo[3,4-b]pyridin-3-amine derivatives | FLT3 (Fms-like tyrosine kinase 3) | Acute Myeloid Leukemia |

| Pyridylpiperazine hybrids | Urease | Helicobacter pylori infections |

Translational Research Towards In Vivo Studies and Clinical Development

While much of the research on this compound and its analogs is in the discovery and preclinical stages, there is a clear trajectory towards in vivo evaluation and potential clinical development for the most promising candidates.

The journey from a promising in vitro profile to a viable clinical candidate involves rigorous preclinical testing. This includes assessing the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as evaluating the in vivo efficacy and safety in animal models. For example, the discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as Lck inhibitors included profiling their pharmacokinetic properties in rats to identify compounds with suitable characteristics for further development. nih.gov

Similarly, in vivo studies with pyridylpiperazine hybrid derivatives, which act as urease inhibitors, have demonstrated good biocompatibility in human blood cells, a critical step in assessing their potential for therapeutic use. nih.gov Furthermore, a potent and selective TRPV1 antagonist derived from the core scaffold has shown strong analgesic activity in a formalin test in mice, providing in vivo proof-of-concept for its potential as a pain therapeutic. nih.gov

The path to clinical trials is long and challenging, requiring extensive preclinical data to support an Investigational New Drug (IND) application. While no compounds directly named this compound are currently in clinical trials, the promising in vivo data from its derivatives suggest that this scaffold holds significant potential for generating future clinical candidates for a range of diseases. Continued research focusing on optimizing the efficacy, selectivity, and pharmacokinetic profiles of these compounds will be crucial for their successful translation from the laboratory to the clinic.

Q & A

Basic: What are the common synthetic routes for 3-(4-Fluorophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 2,6-dichloro-3-fluoropyridine) can react with 4-fluoroaniline under Buchwald-Hartwig amination conditions using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos. A reported method achieved a 22% yield by reacting 2,6-dichloro-3-fluoropyridine with 4-fluoroaniline in the presence of t-BuONa . Optimization strategies include:

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalyst loading : Reducing Pd catalyst to 0.05–0.1 equivalents minimizes cost and metal contamination.

- Solvent choice : Polar aprotic solvents (e.g., DMF or toluene) enhance solubility and reaction efficiency .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Key techniques include:

- X-ray crystallography : Resolves atomic-level geometry and confirms substitution patterns. Tools like SHELXL or SIR97 are widely used for refinement .

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR map proton and carbon frameworks.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFN).

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data for kinase inhibitors derived from this compound?

Answer:

Discrepancies in kinase inhibition profiles (e.g., p38α vs. JNK3 selectivity) often arise from structural nuances. Methodological approaches include:

- Crystallographic analysis : Compare inhibitor-bound kinase structures to identify binding pocket interactions (e.g., hydrogen bonding with hinge regions) .

- Kinase panel screening : Test against 50–100 kinases to assess off-target effects.

- Molecular dynamics (MD) simulations : Predict conformational stability and binding affinities under physiological conditions .

Example: Modifying the pyridinylimidazole scaffold at the 2-position (e.g., methylthio to morpholinophenyl) shifted selectivity from p38α to JNK3 .

Advanced: What strategies improve the selectivity of this compound derivatives as kinase inhibitors?

Answer:

Selectivity hinges on steric and electronic modifications:

- Substituent engineering : Introducing bulky groups (e.g., tert-butyl) at the pyridine 4-position reduces off-target binding by steric hindrance .

- Scaffold hopping : Replace the pyridine core with pyrazine or imidazo[4,5-b]pyridine to alter hydrogen-bonding patterns .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate derivatives to E3 ligase ligands to degrade specific kinases selectively .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Waste disposal : Segregate halogenated waste (due to fluorine content) for incineration .

Advanced: How can computational methods guide the design of this compound derivatives for enhanced pharmacokinetics?

Answer:

- ADMET prediction : Use tools like SwissADME to optimize logP (ideally 2–3) and aqueous solubility.

- Docking studies : Prioritize derivatives with strong binding to target kinases (e.g., p38 MAPK) using AutoDock Vina .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) at metabolically labile positions to reduce CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.